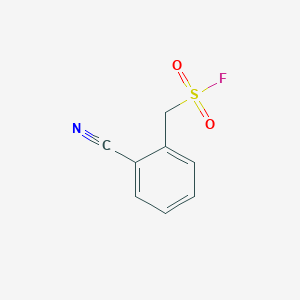(2-Cyanophenyl)methanesulfonyl fluoride
CAS No.: 2055119-30-5
Cat. No.: VC13611341
Molecular Formula: C8H6FNO2S
Molecular Weight: 199.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2055119-30-5 |
|---|---|
| Molecular Formula | C8H6FNO2S |
| Molecular Weight | 199.20 g/mol |
| IUPAC Name | (2-cyanophenyl)methanesulfonyl fluoride |
| Standard InChI | InChI=1S/C8H6FNO2S/c9-13(11,12)6-8-4-2-1-3-7(8)5-10/h1-4H,6H2 |
| Standard InChI Key | GHPWCNBEURKKPX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CS(=O)(=O)F)C#N |
| Canonical SMILES | C1=CC=C(C(=C1)CS(=O)(=O)F)C#N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a benzene ring with two functional groups: a cyano group (-CN) at the 2-position and a methanesulfonyl fluoride (-SOF) group attached to the methylene bridge. This configuration is represented by the SMILES notation C1=CC=C(C(=C1)C#N)CS(=O)(=O)F, derived from the chloride analog’s SMILES string by substituting chlorine with fluorine . The presence of the electron-withdrawing cyano and sulfonyl groups influences the compound’s reactivity, particularly in electrophilic substitution reactions and hydrogen bonding interactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 199.20 g/mol | |
| CAS Number | 2055119-30-5 | |
| Related Chloride Analog | (215.66 g/mol) |
Synthesis and Chemical Reactivity
Theoretical Synthesis Pathways
While no direct synthesis methods for (2-cyanophenyl)methanesulfonyl fluoride are documented, its preparation can be inferred from analogous compounds. A plausible route involves two stages:
-
Sulfonation of 2-Cyanobenzyl Chloride:
Reacting 2-cyanobenzyl chloride with methanesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl) could yield the intermediate (2-cyanophenyl)methanesulfonyl chloride . -
Halogen Exchange:
Treating the chloride intermediate with potassium fluoride (KF) or potassium bifluoride (KHF) in aqueous or polar aprotic solvents (e.g., DMF) would facilitate the substitution of chlorine with fluorine. This method mirrors the synthesis of methanesulfonyl fluoride from methanesulfonyl chloride .
Challenges in Synthesis
-
Steric Hindrance: The ortho-substituted cyano group may impede access to the sulfonyl chloride intermediate, reducing reaction efficiency.
-
Moisture Sensitivity: Sulfonyl fluorides are hygroscopic, necessitating anhydrous conditions during synthesis .
Physicochemical Properties
Experimental Data Gaps
-
Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonyl group’s polarity.
-
Stability: Sulfonyl fluorides are generally stable under ambient conditions but hydrolyze slowly in aqueous media to form sulfonic acids and hydrogen fluoride .
Future Research Directions
-
Synthetic Optimization: Develop scalable methods for high-purity production.
-
Biological Screening: Evaluate inhibitory activity against serine hydrolases and proteases.
-
Thermodynamic Studies: Characterize thermal stability and decomposition pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume